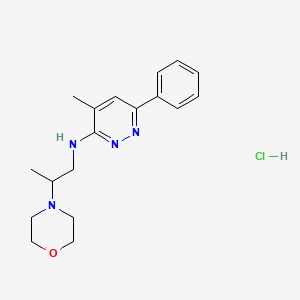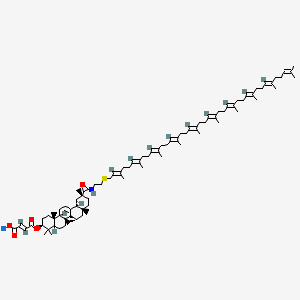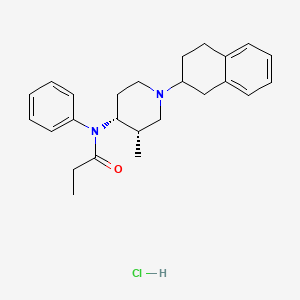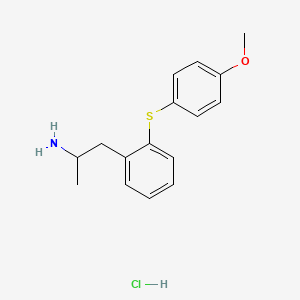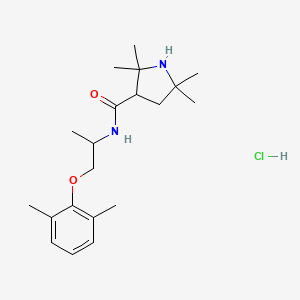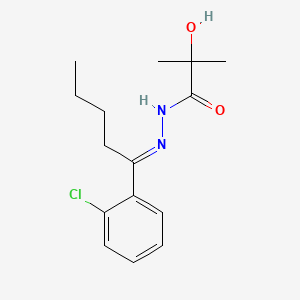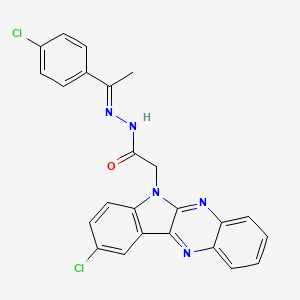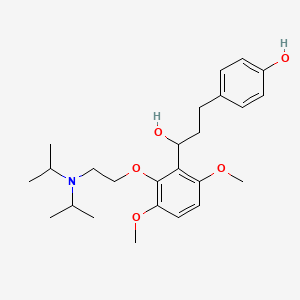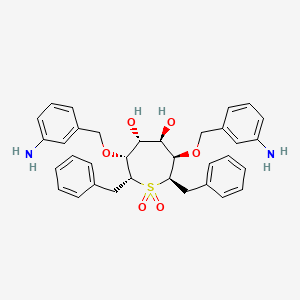
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiepane ring, followed by the introduction of the aminophenyl and benzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the nitro groups can produce diamines.
Applications De Recherche Scientifique
3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Medicine: It may be explored for its therapeutic properties, including its ability to interact with specific biological targets.
Industry: Its unique structure and functional groups make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiepane derivatives and molecules with aminophenyl and benzyl groups. Examples include:
- 3,6-Bis(3-aminophenyl)-2,7-dibenzylthiepane
- 4,5-Dihydroxy-3,6-bis(3-aminophenyl)-2,7-dibenzylthiepane
Uniqueness
What sets 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
179402-61-0 |
|---|---|
Formule moléculaire |
C34H38N2O6S |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6R,7R)-3,6-bis[(3-aminophenyl)methoxy]-2,7-dibenzyl-1,1-dioxothiepane-4,5-diol |
InChI |
InChI=1S/C34H38N2O6S/c35-27-15-7-13-25(17-27)21-41-33-29(19-23-9-3-1-4-10-23)43(39,40)30(20-24-11-5-2-6-12-24)34(32(38)31(33)37)42-22-26-14-8-16-28(36)18-26/h1-18,29-34,37-38H,19-22,35-36H2/t29-,30-,31-,32-,33+,34+/m1/s1 |
Clé InChI |
JFKIHXVQWVFSNI-FCJVTMLMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@@H]([C@H]([C@H]([C@H](S2(=O)=O)CC3=CC=CC=C3)OCC4=CC(=CC=C4)N)O)O)OCC5=CC(=CC=C5)N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(C(C(C(C(S2(=O)=O)CC3=CC=CC=C3)OCC4=CC(=CC=C4)N)O)O)OCC5=CC(=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


